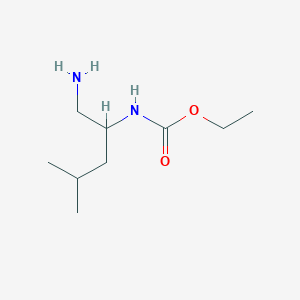
ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
説明
Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate, with the molecular formula C₉H₂₀N₂O₂ and CAS number 1087792-22-0, is a compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carbamate functional group, characterized by a carbonyl group (C=O) bonded to a nitrogen atom attached to an ethyl group. Its non-ionic properties make it particularly useful in biological applications, such as serving as a buffering agent in cell cultures.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of butyrylcholinesterase (BChE), a key enzyme involved in neurotransmission. It has been shown to have a high inhibitory effect compared to established drugs like rivastigmine. For instance, derivatives of similar carbamates demonstrated IC50 values significantly lower than that of rivastigmine, indicating stronger inhibition .
Biological Activity Data
The following table summarizes the inhibitory activities of this compound and its derivatives against BChE:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 6.57 | 10 |
| Benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate | 8.52 | 34 |
Note : TBD indicates that specific IC50 values for this compound were not directly reported in the literature.
Case Studies and Research Findings
- Inhibition Studies : A study explored the synthesis and characterization of various carbamate derivatives, highlighting their potential as selective inhibitors of BChE. The findings indicated that certain derivatives exhibited up to nine times greater inhibitory activity than rivastigmine, suggesting that structural modifications could enhance efficacy .
- Buffering Applications : Research highlighted the utility of this compound as a non-toxic buffering agent in cell culture systems. Its ability to maintain pH stability without introducing toxic effects makes it suitable for various biological experiments.
- Comparative Analysis : A comparative study on carbamates revealed that those with similar amino functionalities showed varying degrees of enzyme inhibition, emphasizing the importance of structural nuances in determining biological activity .
科学的研究の応用
Pharmacological Applications
Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate has shown promise in the development of selective inhibitors for various biological targets. Notably, it has been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have demonstrated that derivatives of carbamates can exhibit strong BChE inhibition. For instance, certain sulfonamide-based carbamates have been shown to possess higher inhibitory activity than the clinically used drug rivastigmine, with selectivity indices indicating substantial potential for therapeutic use in cognitive disorders .
Table 1: Comparison of BChE Inhibition Potency
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 17 | 1 |
| Sulfonamide-based carbamate 5c | 4.33 | 10 |
| Sulfonamide-based carbamate 5j | 6.57 | 34 |
Synthetic Chemistry Applications
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications to yield biologically active compounds.
Several case studies highlight the efficacy and versatility of this compound in real-world applications.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of carbamate derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds significantly reduced cell death and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study: Agricultural Applications
Research has also explored the use of carbamates in agriculture, specifically their role as insecticides and herbicides. This compound derivatives were tested for their effectiveness against common agricultural pests, demonstrating significant insecticidal activity while maintaining low toxicity to non-target organisms .
特性
IUPAC Name |
ethyl N-(1-amino-4-methylpentan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)11-8(6-10)5-7(2)3/h7-8H,4-6,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHYDRZOKDMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















